molecular formula C8H15NO2 B049077 Ethyl cis-2-Aminocyclopentanecarboxylate CAS No. 114745-45-8

Ethyl cis-2-Aminocyclopentanecarboxylate

Cat. No. B049077
M. Wt: 157.21 g/mol
InChI Key: AGCJYTRMZBPEEO-RQJHMYQMSA-N
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Description

Ethyl cis-2-Aminocyclopentanecarboxylate is a chemical compound with the formula C8H15NO2 and a molecular weight of 157.213 g/mol . It is used for research and development purposes .


Synthesis Analysis

The synthesis of Ethyl cis-2-Aminocyclopentanecarboxylate involves the Candida antarctica lipase B-catalyzed hydrolysis of carbocyclic 5–8-membered cis β-amino esters in green organic media, under solvent-free and ball-milling conditions . The unreacted β-amino ester enantiomers (1 R ,2 S) and product β-amino acid enantiomers (1 S ,2 R) were obtained with modest to excellent enantiomeric excess ( ee) values ( ees > 62% and eep > 96%) and in good chemical yields (>25%) in one or two steps .


Molecular Structure Analysis

The molecular structure of Ethyl cis-2-Aminocyclopentanecarboxylate is characterized by a cyclopentane ring with an amino group and a carboxylate group attached .


Physical And Chemical Properties Analysis

Ethyl cis-2-Aminocyclopentanecarboxylate has a density of 1.045g/cm3 and a boiling point of 213.4ºC at 760 mmHg . The compound is sparingly soluble in water .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Antiviral Agents

This compound is a key chiral intermediate in the synthesis of potent hepatitis C virus (HCV) NS3/4A protease inhibitors, such as asunaprevir and simeprevir. The asymmetric synthesis of this compound is crucial for developing new antiviral drugs .

Biocatalysis: Enzymatic Resolution

The compound has been used in biocatalytic processes involving the enzymatic resolution of racemic mixtures. Specifically, it has been transformed using the bacterium Sphingomonas aquatilis, achieving high enantioselectivity and conversion rates .

Biochemistry: Study of Enzyme Substrate Specificity

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate’s role as a substrate in enzymatic reactions helps in understanding the specificity and mechanism of enzymes involved in the metabolism of cyclopropane-containing compounds .

Safety And Hazards

Ethyl cis-2-Aminocyclopentanecarboxylate is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, rinse with plenty of water and seek medical attention .

Future Directions

The future directions for the use of Ethyl cis-2-Aminocyclopentanecarboxylate could involve its use in the synthesis of modified peptides and self-organizing foldameric structures with increased activity and stability . The compound could also be used in the development of green strategies for the preparation of enantiomeric carbocyclic β-amino acid derivatives .

properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCJYTRMZBPEEO-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Fitz, K Lundell, F Fülöp, LT Kanerva - Tetrahedron: Asymmetry, 2006 - Elsevier
… esters was first described in 1993 by the groups of Gotor and Sheldon.15, 16 In the present work, ammonolysis could not be used because ethyl cis-2-aminocyclopentanecarboxylate is …
Number of citations: 8 www.sciencedirect.com
P Csomos, G Bernáth, F Fülöp - Monatshefte für Chemie/Chemical …, 2002 - Springer
… the same method 25% methanolic ammonia at room temperature) the homologue ethyl cis-2-aminocyclopentanecarboxylate 1 resulted in a mixture of cis2-…
Number of citations: 12 link.springer.com
S Shahmohammadi, T Faragó, M Palkó, E Forró - Molecules, 2022 - mdpi.com
… In order to determine the optimal conditions for enantioselective hydrolysis of ethyl cis 2-aminocyclopentanecarboxylate 7, ethyl cis 2-aminocyclohexanecarboxylate 8, ethyl cis 2-…
Number of citations: 2 www.mdpi.com
M Palkó, M Dervarics, F Fülöp - Arkivoc, 2005 - arkat-usa.org
… This is in accordance with our earlier results: isomerization was observed in the amidation of ethyl cis-2-aminocyclopentanecarboxylate.For the preparation of cis-aminocarboxamide 4, …
Number of citations: 4 www.arkat-usa.org

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